molecular formula C10H9BrO4 B1331322 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid CAS No. 6948-33-0

3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid

Cat. No.: B1331322
CAS No.: 6948-33-0
M. Wt: 273.08 g/mol
InChI Key: NGBVBJQUJJKRGF-NSCUHMNNSA-N
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Description

3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid is an organic compound with the molecular formula C10H9BrO4 It is a derivative of cinnamic acid, characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid typically involves the bromination of 4-hydroxy-5-methoxybenzaldehyde followed by a Knoevenagel condensation reaction with malonic acid. The reaction conditions generally include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the condensation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form a quinone derivative.

    Reduction: The carbon-carbon double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Saturated carboxylic acids.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups on the phenyl ring contribute to its antioxidant activity by scavenging free radicals. The bromine atom can enhance the compound’s reactivity, allowing it to interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various cellular pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)acrylic acid (Ferulic acid): Similar structure but lacks the bromine atom.

    3-(3-Bromo-4-hydroxyphenyl)acrylic acid: Similar structure but lacks the methoxy group.

    3-(4-Hydroxy-5-methoxyphenyl)acrylic acid: Similar structure but lacks the bromine atom.

Uniqueness: 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid is unique due to the presence of both the bromine atom and the methoxy group on the phenyl ring. This combination of functional groups enhances its reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,14H,1H3,(H,12,13)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBVBJQUJJKRGF-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6948-33-0, 948051-10-3
Record name 6948-33-0
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid
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